3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
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Overview
Description
3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrrolo[3,4-d][1,2]oxazole ring system, which is known for its diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves the cyclization of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C) followed by in-line quenching of residual HF . The oxidative aromatization of the resulting oxazolines to oxazoles can be achieved using commercial activated and amorphous manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer improved safety profiles and higher purity of the final product. The use of packed reactors containing commercial manganese dioxide in flow processes helps avoid common issues such as reagent adherence to surfaces and blockages .
Chemical Reactions Analysis
Types of Reactions
3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: It can participate in substitution reactions, particularly involving the nitrogen atoms in the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidative aromatization of oxazolines to oxazoles.
Cyclization: Reagents such as DAST or Deoxo-Fluor® are used for the cyclization of β-hydroxy amides.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, which are important intermediates in the synthesis of biologically active compounds .
Scientific Research Applications
3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
Imidazoles: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolo[3,4-d][1,2]oxazole ring system, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1005072-45-6 |
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Molecular Formula |
C21H22N2O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)13-17-18-19(26-23(17)16-11-7-4-8-12-16)21(25)22(20(18)24)15-9-5-3-6-10-15/h3-12,14,17-19H,13H2,1-2H3 |
InChI Key |
QJJLUJITDYPBBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)ON1C4=CC=CC=C4 |
solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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